2-(((5-Methylisoxazol-3-yl)methyl)thio)pyrimidine-4,6-diamine

Medicinal Chemistry Drug Design Physicochemical Property

Researchers pursuing DHFR or kinase-targeted libraries often face SAR discontinuity when generic 2-alkylthiopyrimidine analogs fail to replicate the desired selectivity profile. This compound's 5-methylisoxazole thioether introduces distinct H-bond acceptor geometry and π-stacking capability absent in simple alkyl- or benzyl-thio congeners. • 98% HPLC purity ensures reproducible data in biochemical DHFR and whole-cell antibacterial screens • Patented high-yield synthetic route (>75%) enables cost-efficient multi-gram procurement vs. traditional S-alkylation (<40%) • cLogP ≈1.2 supports oral bioavailability-focused library design; ideal for fragment-based lead optimization and JAK3/Cys909-targeted probe development

Molecular Formula C9H11N5OS
Molecular Weight 237.28 g/mol
Cat. No. B15538230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((5-Methylisoxazol-3-yl)methyl)thio)pyrimidine-4,6-diamine
Molecular FormulaC9H11N5OS
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)CSC2=NC(=CC(=N2)N)N
InChIInChI=1S/C9H11N5OS/c1-5-2-6(14-15-5)4-16-9-12-7(10)3-8(11)13-9/h2-3H,4H2,1H3,(H4,10,11,12,13)
InChIKeyMVIIFDNLFWMQHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((5-Methylisoxazol-3-yl)methyl)thio)pyrimidine-4,6-diamine: Key Building Block


2-(((5-Methylisoxazol-3-yl)methyl)thio)pyrimidine-4,6-diamine (CAS 1003769-00-3) is a heterocyclic small molecule belonging to the 2-thioalkylpyrimidine-4,6-diamine class [1]. It combines a 4,6-diaminopyrimidine core—a pharmacophore recurrent in dihydrofolate reductase (DHFR) inhibitors such as pyrimethamine and trimethoprim—with a 5-methylisoxazole moiety attached via a thioether linker. The compound is commercially available as a research reagent with a reported purity of 98% (HPLC) . Its bifunctional architecture containing both a hydrogen-bond-donating diaminopyrimidine and a heteroaromatic isoxazole makes it a versatile scaffold for medicinal chemistry derivatization, particularly in anti-infective and kinase-targeted library design [2].

Heterocyclic scaffold for library synthesis
4,6-Diaminopyrimidine DHFR pharmacophore core
5-Methylisoxazole substituent for SAR exploration

2-(((5-Methylisoxazol-3-yl)methyl)thio)pyrimidine-4,6-diamine: Why Generic Analogs Fail


Generic substitution of 2-thioalkylpyrimidine-4,6-diamine analogs fails because the 5-methylisoxazole moiety introduces distinct electronic and steric properties that are absent in simple alkyl- or benzyl-thio congeners. The isoxazole ring contributes a hydrogen-bond-accepting nitrogen and oxygen pair, alters the clogP profile, and can engage in π-stacking interactions that modulate target binding [1]. In contrast, analogs such as 2-(heptylthio)pyrimidine-4,6-diamine (HPDA) [2] or 2-(benzylthio)pyrimidine-4,6-diamine [3] present only hydrophobic alkyl/aryl groups, resulting in different solubility, metabolic stability, and target selectivity. The specific methyl substitution on the isoxazole further fine-tunes these properties. Therefore, procurement of the exact isoxazole-containing thioether is critical for maintaining SAR continuity in lead optimization campaigns, as even seemingly conservative replacements can lead to loss of activity or altered pharmacokinetics [1].

Alkyl-thio replacements lack isoxazole heteroaryl interactions
Benzyl-thio analogs may shift solubility and metabolic stability profiles
Removing 5-methylisoxazole alters H-bond capacity and lipophilicity

2-(((5-Methylisoxazol-3-yl)methyl)thio)pyrimidine-4,6-diamine: Quantitative Evidence vs. Analogs


Lipophilicity & TPSA Comparison

In silico property comparison reveals that 2-(((5-Methylisoxazol-3-yl)methyl)thio)pyrimidine-4,6-diamine (clogP ≈ 1.2, TPSA ≈ 120 Ų) is significantly more polar than the straight-chain analog 2-(heptylthio)pyrimidine-4,6-diamine (HPDA; clogP ≈ 3.5, TPSA ≈ 85 Ų) [1][2]. The isoxazole ring introduces two additional heteroatoms that increase hydrogen-bonding capacity and reduce lipophilicity by approximately 2.3 logP units relative to the heptylthio comparator. This shift places the compound in a more favorable oral drug-like space (Lipinski Rule of Five compliance) compared to HPDA, which approaches the upper limit of acceptable lipophilicity [1].

Lipophilicity & TPSA
Class-level inference
ΔclogP ≈ -2.3; ΔTPSA ≈ +35 Ų vs HPDA
Reported lower lipophilicity may support lead-like profile evaluation
Predicted by in silico methods; experimental confirmation advised
Medicinal Chemistry Drug Design Physicochemical Property

Synthetic Protocol Efficiency

The patented 2-thioalkylpyrimidine synthesis methodology (JP2023503573A) explicitly includes isoxazolylmethyl thioether derivatives within its scope and provides an optimized, scalable route using a 2-halopyrimidine intermediate and an isoxazolylmethyl thiol equivalent [1]. This route achieves substantially higher yields (>75%) compared to the traditional S-alkylation of 4,6-diaminopyrimidine-2-thiol with isoxazolylmethyl halides, which typically suffers from competing N-alkylation and yields below 40% [2]. The patented method's regioselective control at the sulfur atom ensures product homogeneity and reduces purification burden, translating to lower cost-per-gram for multi-gram procurement [1].

Synthetic Yield
Cross-study comparable
>75% (patented route) vs
Higher reported yield may support cost-effective procurement
Patented method; scalability review recommended
DHFR Potency Context
Supporting evidence
Expected µM range; ~100–10,000× weaker than pyrimethamine
Non-classical antifolate scaffold for selectivity studies
No direct assay data; SAR-based inference only
Commercial Purity
Cross-study comparable
98% (HPLC) vs 95–97% for benzylthio analog
Specification may reduce pre-assay purification needs
Vendor COA; lot-specific confirmation advised
Organic Synthesis Process Chemistry Scale-up

DHFR Inhibition vs. Pyrimethamine

Class-level SAR analysis indicates that 2-thioalkyl substitution on the 4,6-diaminopyrimidine scaffold generally yields weaker DHFR inhibition than the 5-(substituted phenyl) arrangement found in pyrimethamine. Pyrimethamine inhibits P. falciparum DHFR with an IC₅₀ of approximately 5–10 nM [1], whereas 2-substituted-4,6-diaminopyrimidine derivatives typically exhibit IC₅₀ values in the micromolar range (1–50 µM) [2]. The isoxazole-containing thioether in 2-(((5-Methylisoxazol-3-yl)methyl)thio)pyrimidine-4,6-diamine is not expected to achieve single-digit nanomolar DHFR potency but may offer a differentiated selectivity profile against human DHFR versus pathogen DHFR due to the distinct steric demands of the 2-position substituent [2]. Note: No direct head-to-head DHFR assay comparing the target compound with pyrimethamine has been published; this inference is drawn from 2-substituted-4,6-diaminopyrimidine SAR trends [2].

DHFR Potency Context
Supporting evidence
Expected µM range; ~100–10,000× weaker than pyrimethamine
Non-classical antifolate scaffold for selectivity studies
No direct assay data; SAR-based inference only
Antifolate DHFR Inhibition Anti-infective

Commercial Purity Advantage

The commercially available batch of 2-(((5-Methylisoxazol-3-yl)methyl)thio)pyrimidine-4,6-diamine is specified at 98% purity by HPLC , exceeding the typical purity range of 95–97% reported for custom-synthesized 2-thioalkylpyrimidine-4,6-diamine analogs such as 2-(benzylthio)pyrimidine-4,6-diamine [1]. This higher specification reduces the risk of confounding biological results caused by impurities above 2% and minimizes the need for re-purification prior to use in sensitive biochemical or cellular assays. For procurement decisions, guaranteed 98% purity translates to higher confidence in dose-response accuracy and reproducibility across independent experimental replicates .

Commercial Purity
Cross-study comparable
98% (HPLC) vs 95–97% for benzylthio analog
Specification may reduce pre-assay purification needs
Vendor COA; lot-specific confirmation advised
Procurement Quality Control Building Block

2-(((5-Methylisoxazol-3-yl)methyl)thio)pyrimidine-4,6-diamine: Research Applications & Procurement


Oral Anti-Infective Lead Scaffold

With its lower predicted lipophilicity (clogP ≈ 1.2) compared to alkyl-thio analogs, this compound is well-suited as a core scaffold in fragment-based or focused library design targeting oral bioavailability. Its 98% commercial purity ensures reliable SAR data generation in biochemical DHFR and whole-cell antibacterial screens .

Scalable Synthesis of Isoxazole-Pyrimidine Intermediates

The patented high-yield synthetic route (>75%) provides a cost-efficient pathway for multi-gram procurement. Process chemists can leverage this methodology for scale-up campaigns where traditional S-alkylation routes (<40% yield) are economically prohibitive [1].

Kinase Inhibitor Probe Design

The 4,6-diaminopyrimidine moiety is a privileged hinge-binding motif in kinase inhibitor design. The isoxazole thioether substituent at the 2-position offers a vector for extending into selectivity pockets such as the JAK3 Cys909 region, where 2-substituted pyrimidine-4,6-diamines have shown selective inhibitory activity [2].

Selective DHFR Chemical Probe

Although less potent than classical 5-aryl DHFR inhibitors such as pyrimethamine, the 2-substitution pattern of this compound may confer a distinct selectivity window against pathogen vs. human DHFR, making it a useful tool compound for probing species-specific antifolate pharmacology [3].

Application
Selection Property
Validation Focus
Oral anti-infective lead scaffold
Polarity-lipophilicity profile
Aqueous solubility & permeability assays
Isoxazole-pyrimidine intermediate synthesis
Synthetic route efficiency
Yield and purity at scale
Kinase inhibitor hinge-binding probe
2-position vector substitution
Kinase selectivity profiling
Selective DHFR chemical probe
Non-classical antifolate scaffold
Species-specific DHFR selectivity
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